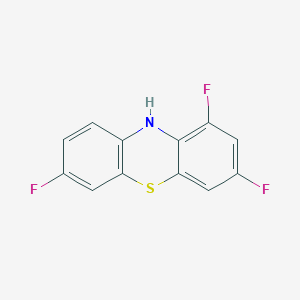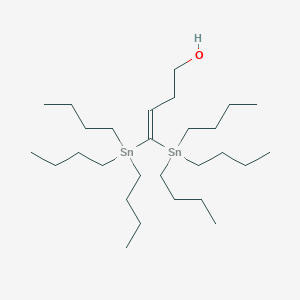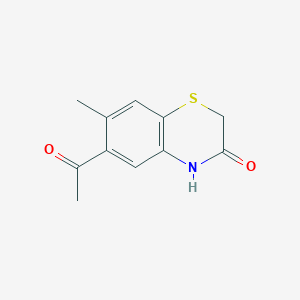
6-Acetyl-7-methyl-2H-1,4-benzothiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-7-methyl-2H-1,4-benzothiazin-3(4H)-one is an organic compound belonging to the benzothiazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might involve the reaction of a substituted aniline with a thioamide, followed by cyclization and acetylation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and environmentally friendly solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 6-Acetyl-7-methyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
6-Acetyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the methyl group at the 7-position.
7-Methyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the acetyl group at the 6-position.
2H-1,4-benzothiazin-3(4H)-one: Lacks both the acetyl and methyl groups.
Uniqueness
6-Acetyl-7-methyl-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both acetyl and methyl groups, which may influence its chemical reactivity and biological activity.
特性
CAS番号 |
823801-82-7 |
|---|---|
分子式 |
C11H11NO2S |
分子量 |
221.28 g/mol |
IUPAC名 |
6-acetyl-7-methyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C11H11NO2S/c1-6-3-10-9(4-8(6)7(2)13)12-11(14)5-15-10/h3-4H,5H2,1-2H3,(H,12,14) |
InChIキー |
JBEJOUKMJLYVDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C(=O)C)NC(=O)CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)
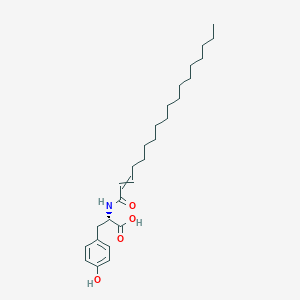
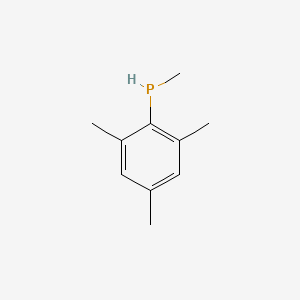

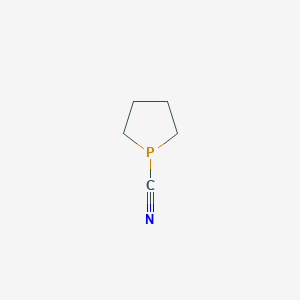
![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)
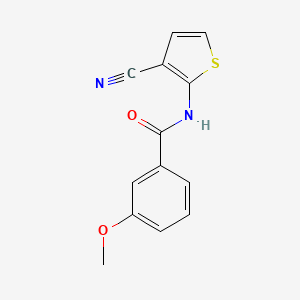

![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
